5,6-Dimethoxy-2H-isoindole
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Overview
Description
5,6-Dimethoxy-2H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are characterized by a fused benzopyrrole ring system and are regioisomers of the more common indole heterocycle. The presence of methoxy groups at the 5 and 6 positions of the isoindole ring imparts unique chemical properties to this compound, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3-dimethoxybenzylamine with suitable reagents to form the isoindole ring. This reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydroisoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroisoindole derivatives, and various substituted isoindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Dimethoxy-2H-isoindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of advanced materials and as a precursor for dyes and pigments .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2H-Isoindole: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
5,6-Dimethyl-2H-isoindole: Substitution of methoxy groups with methyl groups alters the compound’s electronic properties.
5,6-Dihydroxy-2H-isoindole: Hydroxy groups instead of methoxy groups lead to increased hydrogen bonding potential
Uniqueness
5,6-Dimethoxy-2H-isoindole is unique due to the presence of methoxy groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound for synthetic applications and research studies .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5,6-dimethoxy-2H-isoindole |
InChI |
InChI=1S/C10H11NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-6,11H,1-2H3 |
InChI Key |
UACYUNYHUSKWDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CNC=C2C=C1OC |
Origin of Product |
United States |
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